molecular formula C10H8N2O B3133507 3-(1H-imidazol-2-yl)benzaldehyde CAS No. 391668-64-7

3-(1H-imidazol-2-yl)benzaldehyde

Cat. No.: B3133507
CAS No.: 391668-64-7
M. Wt: 172.18 g/mol
InChI Key: ZRJPAQUHEOTJAP-UHFFFAOYSA-N
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Description

3-(1H-imidazol-2-yl)benzaldehyde is an organic compound that features an imidazole ring attached to a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-2-yl)benzaldehyde typically involves the formation of the imidazole ring followed by its attachment to the benzaldehyde group. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes. The scalability of these methods ensures the efficient production of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-2-yl)benzaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The imidazole ring can participate in substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) and nitrating agents.

Major Products Formed

    Oxidation: Formation of 3-(1H-imidazol-2-yl)benzoic acid.

    Reduction: Formation of 3-(1H-imidazol-2-yl)benzyl alcohol.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

3-(1H-imidazol-2-yl)benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-2-yl)benzaldehyde involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, contributing to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-imidazol-1-yl)benzaldehyde
  • 3-(1H-imidazol-4-yl)benzaldehyde
  • 3-(1H-imidazol-5-yl)benzaldehyde

Uniqueness

3-(1H-imidazol-2-yl)benzaldehyde is unique due to the position of the imidazole ring, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in biological activity and chemical properties, making it distinct from other similar compounds .

Properties

IUPAC Name

3-(1H-imidazol-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-7-8-2-1-3-9(6-8)10-11-4-5-12-10/h1-7H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJPAQUHEOTJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=CN2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80591284
Record name 3-(1H-Imidazol-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

391668-64-7
Record name 3-(1H-Imidazol-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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